molecular formula C16H12N2O7 B2440190 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 868680-07-3

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B2440190
CAS No.: 868680-07-3
M. Wt: 344.279
InChI Key: JUASSWCVSVVVGY-HWKANZROSA-N
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Description

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a nitro group, a methyl group, and an oxo group, along with an acrylate moiety linked to a benzo[d][1,3]dioxole ring.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anticancer activity against various cancer cell lines

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cell cycle progression and promoting cell death.

Biochemical Pathways

Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may affect similar pathways, leading to downstream effects on cell division and growth.

Pharmacokinetics

Similar compounds have been shown to exhibit good selectivity between cancer cells and normal cells , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate typically involves multi-step organic reactionsThe final step involves the formation of the acrylate moiety and its coupling with the benzo[d][1,3]dioxole ring under specific conditions, such as using a base catalyst and appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong oxidizing agents like potassium permanganate, and bases like sodium hydroxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of nitroso or nitrate derivatives.

Scientific Research Applications

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Shares the benzo[d][1,3]dioxole and acrylate moieties but lacks the pyridine ring and its substitutions.

    4-Iodobenzoic acid: Contains a benzoic acid structure with an iodine substituent, differing significantly in structure and reactivity.

Uniqueness

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities .

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7/c1-9-6-13(15(18(21)22)16(20)17-9)25-14(19)5-3-10-2-4-11-12(7-10)24-8-23-11/h2-7H,8H2,1H3,(H,17,20)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUASSWCVSVVVGY-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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